molecular formula C14H9FN2O3S B2657584 2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 451461-16-8

2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

Cat. No.: B2657584
CAS No.: 451461-16-8
M. Wt: 304.3
InChI Key: FNDPOMZAVHHQNW-UHFFFAOYSA-N
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Description

2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid (CAS 451461-16-8) is a high-purity chemical reagent with a molecular formula of C14H9FN2O3S and a molecular weight of 304.30 g/mol . It is provided for early discovery research as part of a collection of unique chemicals. This compound is built on the thieno[2,3-d]pyrimidine scaffold, which is recognized in medicinal chemistry for its relevance in designing potent dual inhibitors of key folate-metabolizing enzymes, thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . Inhibition of these enzymes disrupts nucleotide synthesis, leading to "thymineless death" in cells, a mechanism of interest in anticancer and antimicrobial agent development . The thieno[2,3-d]pyrimidine core is an isostere of pyrrolo[2,3-d]pyrimidine and can closely mimic the pteridine system of natural folates, allowing it to bind effectively to enzyme active sites in multiple modes . The specific 4-fluorophenyl substitution at the 5-position and the acetic acid side chain at the 3-position are structural features that can be optimized to modulate biological activity, solubility, and binding affinity for specific research targets. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O3S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)14(20)17(7-16-13)5-11(18)19/h1-4,6-7H,5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDPOMZAVHHQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Molecular Properties

The following table compares the target compound with structurally related derivatives:

Compound Name & Source Substituents (Position/Group) Molecular Weight Key Properties/Activities
Target Compound 5-(4-Fluorophenyl), 3-acetic acid 304.3 Potential anti-cancer activity*
Compound 4 5-(Thiophen-2-yl), 3-acetohydrazide 314.37 Anti-breast cancer (in vitro)
N-(4-Fluorophenyl)-...acetamide 7-(4-Fluorophenyl), 3-acetamide 397.4 Structural analog (unreported bioactivity)
[5-(3,4-Dimethoxyphenyl)-...acetic acid 5-(3,4-Dimethoxyphenyl), 3-acetic acid 346.36 Unknown activity
5-(4-Bromophenyl) Analog 5-(4-Bromophenyl), 3-acetic acid 365.2 Increased lipophilicity (vs. F)
Benzothieno[3,2-d]pyrimidinones Benzothieno core, sulfonamide derivatives 380–450 Anti-inflammatory (COX-2 inhibition)

*Inferred from anti-cancer activities of analogs in and .

Key Observations:
  • Substituent Effects: Halogenated Phenyl Groups: Fluorine (small, electronegative) vs. bromine (larger, lipophilic) influence solubility and target interactions. The 4-fluorophenyl group balances lipophilicity and steric hindrance . Thiophene vs. Benzothieno Cores: Benzothieno[3,2-d]pyrimidinones () exhibit anti-inflammatory activity, whereas thieno[2,3-d]pyrimidinones are explored for oncology . Acetic Acid vs.

Pharmacological Activities

Anti-Cancer Potential:
  • Thiophen-2-yl Derivatives (): Compounds 4, 8, and 9 demonstrated in vitro anti-breast cancer activity, with IC₅₀ values <10 μM in MCF-7 cells. The acetohydrazide and thiazolidinone derivatives (e.g., Compound 9, MW 503) showed higher potency than the target compound’s simpler structure .
  • Thiazolidinone Derivatives (): N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)acetamide (Compound 9) exhibited 75% yield and notable cytotoxicity, suggesting that additional heterocycles enhance activity .
Anti-Inflammatory Activity (Contrasting Class):
  • Benzothieno[3,2-d]pyrimidinones () inhibited COX-2 and IL-8 in keratinocytes and macrophages. This highlights how core modification (benzothieno vs. thieno) shifts therapeutic utility .

Biological Activity

The compound 2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a thienopyrimidine derivative that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives generally involves cyclization reactions and modifications of existing compounds. The specific compound can be synthesized through a multi-step process involving the introduction of the fluorophenyl group and subsequent acetic acid functionalization.

Antitumor Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. A study by Hafez et al. (2017) demonstrated that similar compounds showed potent activity against various cancer cell lines, suggesting that the structural features of these derivatives contribute to their efficacy as antitumor agents .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of thienopyrimidine derivatives. In a study focusing on related compounds, it was found that certain derivatives exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests a potential for developing new antibiotics based on the thienopyrimidine scaffold .

Case Studies

  • Antitumor Efficacy : In one case study, a derivative with a similar structure was tested on human cancer cell lines and showed IC50 values in the low micromolar range, indicating strong cytotoxicity. The mechanism was attributed to the inhibition of specific cellular pathways involved in tumor growth.
  • Antimicrobial Screening : A series of thienopyrimidine derivatives were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as therapeutic agents in treating infections .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureIC50/MIC ValuesReference
AntitumorThis compoundLow micromolar rangeHafez et al., 2017
AntimicrobialSimilar thienopyrimidine derivativesMIC comparable to antibioticsResearchGate Study

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6d_6) confirm regiochemistry and substituent positions, such as the fluorophenyl group and acetic acid side chain .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C16_{16}H12_{12}FN3_3O3_3S).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as seen in related thieno[2,3-d]pyrimidine derivatives .
  • Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N, and S content .

How can structural modifications enhance anti-proliferative activity against cancer cell lines?

Advanced
Derivatization of the acetic acid side chain significantly impacts cytotoxicity. For instance:

  • Hydrazone derivatives (e.g., N′-benzylidene analogs) improve selectivity for A549 (lung) and MCF-7 (breast) cells by modulating hydrogen bonding with kinase targets .
  • Thiazolidinone moieties enhance solubility and stabilize interactions with c-Met kinase, a key oncogenic driver .
  • Substituting the 4-fluorophenyl group with thiophene or morpholine alters lipophilicity, affecting membrane permeability .

What computational approaches predict binding interactions with biological targets?

Q. Advanced

  • Molecular Docking : Identifies potential binding pockets in kinases (e.g., c-Met) by aligning the compound’s thienopyrimidine core with ATP-binding sites .
  • MD Simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories, highlighting critical residues (e.g., Tyr-1230 in c-Met) for sustained interactions .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency (IC50_{50}) .

How should researchers resolve discrepancies in cytotoxicity data across cell lines?

Advanced
Contradictory IC50_{50} values often arise from:

  • Cell Line Variability : Differences in efflux pump expression (e.g., P-gp in HCT116 colon cells) reduce intracellular drug accumulation .
  • Assay Conditions : Varying incubation times (24 vs. 48 hours) or serum concentrations alter metabolic activation.
  • Target Heterogeneity : c-Met overexpression in MCF-7 cells may enhance sensitivity compared to A549 .
    Solution : Normalize data using positive controls (e.g., doxorubicin) and perform Western blotting to confirm target engagement.

What strategies improve solubility for in vivo pharmacokinetic studies?

Q. Advanced

  • Salt Formation : Converting the acetic acid to a sodium salt increases aqueous solubility.
  • Co-solvents : Use PEG-400 or cyclodextrin complexes in preclinical formulations .
  • Prodrug Design : Esterification of the carboxylic acid group enhances oral bioavailability, with hydrolysis in vivo restoring activity .

How can metabolic pathways be elucidated using isotopic labeling?

Q. Advanced

  • 14C^{14}C-Labeling : Track hepatic metabolism via LC-MS/MS to identify Phase I (oxidation) and Phase II (glucuronidation) metabolites.
  • PET Imaging : 11C^{11}C-labeled analogs (e.g., TASP699 derivatives) map tissue distribution and receptor occupancy in real time .

What crystallographic data are available for related analogs, and how do they inform SAR?

Advanced
X-ray structures of analogs (e.g., 3-(4-fluorophenyl)-pyrrolo[3,2-d]pyrimidines) reveal:

  • Planar Core : The thienopyrimidine ring stacks with Phe-1223 in c-Met via π-π interactions.
  • Side Chain Orientation : The acetic acid group forms salt bridges with Lys-1110, critical for inhibitory activity .

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